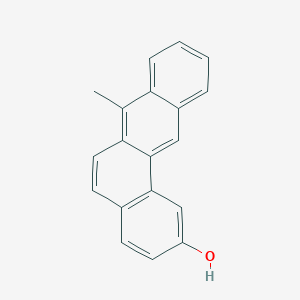
7-Methyltetraphen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyltetraphen-2-ol is an organic compound belonging to the class of alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a tetraphenyl structure with a methyl substitution at the seventh position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyltetraphen-2-ol typically involves the reaction of tetraphenylmethane with a methylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where tetraphenylmethane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the hydroxyl group to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, minimizing the risk of side reactions and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyltetraphen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyltetraphen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Methyltetraphen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylmethane: Lacks the hydroxyl and methyl groups, making it less reactive.
7-Methyltetraphen-1-ol: Similar structure but with the hydroxyl group at a different position, leading to different chemical properties and reactivity.
7-Hydroxytetraphen-2-ol: Contains a hydroxyl group but lacks the methyl substitution, affecting its solubility and reactivity.
Uniqueness: 7-Methyltetraphen-2-ol is unique due to the combination of the hydroxyl group and the methyl substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
71989-05-4 |
|---|---|
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
7-methylbenzo[a]anthracen-2-ol |
InChI |
InChI=1S/C19H14O/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11,20H,1H3 |
InChI-Schlüssel |
BYPOIIYCEXSYDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)

![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
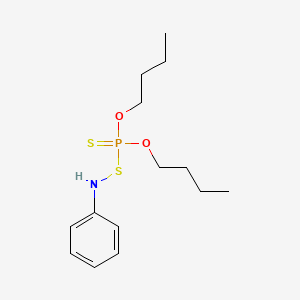

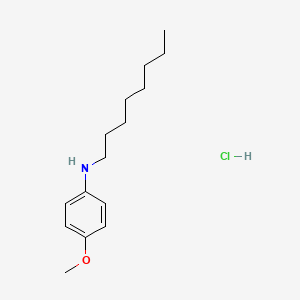
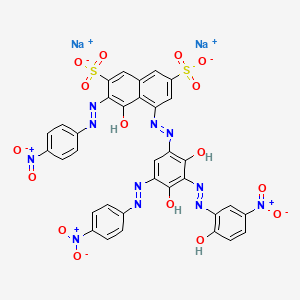
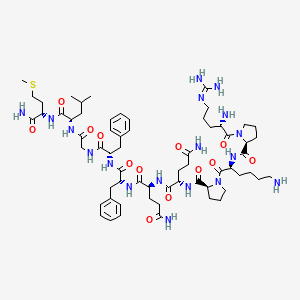
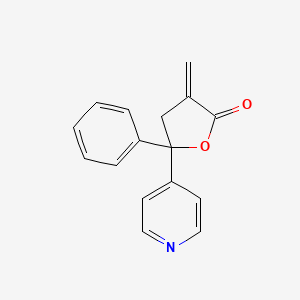
![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)
